3-Hydroxy-2-(methylthio)benzoic acid
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Overview
Description
3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Comparison with Similar Compounds
Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions relative to the carboxyl group.
Uniqueness: 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities not observed in its analogs.
Properties
Molecular Formula |
C8H8O3S |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-hydroxy-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) |
InChI Key |
UVALVXDZQVRBHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1O)C(=O)O |
Origin of Product |
United States |
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